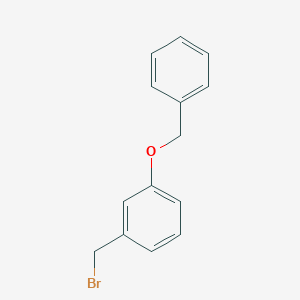

1-(Benzyloxy)-3-(bromomethyl)benzene

Description

The exact mass of the compound 3-Benzyloxybenzyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Benzyloxy)-3-(bromomethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-3-(bromomethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJWNXBZSFIJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363592 | |

| Record name | 3-Benzyloxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700-31-8 | |

| Record name | 3-Benzyloxybenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Benzyloxy)benzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the CAS number for 1-(Benzyloxy)-3-(bromomethyl)benzene?

CAS Number: 1700-31-8

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(benzyloxy)-3-(bromomethyl)benzene, a versatile bifunctional organic compound. It serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document outlines its chemical properties, potential synthetic routes with detailed experimental protocols, and its applications in research and development.

Chemical and Physical Properties

1-(Benzyloxy)-3-(bromomethyl)benzene, also known as 3-benzyloxybenzyl bromide, is an aromatic compound containing both a benzyl ether and a benzylic bromide functional group.[1] The presence of the reactive bromomethyl group makes it an effective alkylating agent, while the benzyloxy group can act as a protecting group for a phenolic hydroxyl.[1]

| Property | Value | Source |

| CAS Number | 1700-31-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃BrO | [1][2] |

| Molecular Weight | 277.16 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 51 - 55 °C | [2][3] |

| Boiling Point | 365.6 ± 22.0 °C (Predicted) | |

| Density | 1.361 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol; sparingly soluble in water.[1] | |

| SMILES | BrCC1=CC(OCC2=CC=CC=C2)=CC=C1 | |

| InChI | InChI=1S/C14H13BrO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11H2 | [1] |

Synthetic Routes and Experimental Protocols

There are two primary synthetic strategies for the preparation of 1-(benzyloxy)-3-(bromomethyl)benzene: the bromination of the corresponding benzyl alcohol and the radical bromination of the corresponding toluene derivative.

Synthesis from 3-(Benzyloxy)benzyl alcohol

This method involves the conversion of the benzylic alcohol to the corresponding bromide using a brominating agent such as phosphorus tribromide (PBr₃).

Reaction Scheme:

References

An In-depth Technical Guide to 1-(Benzyloxy)-3-(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow for 1-(Benzyloxy)-3-(bromomethyl)benzene. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Core Physical and Chemical Properties

1-(Benzyloxy)-3-(bromomethyl)benzene, also known as 3-benzyloxybenzyl bromide, is an aromatic ether and a benzyl bromide derivative.[1] Its bifunctional nature makes it a useful building block in organic synthesis. The following table summarizes its key physical and chemical properties based on available data. It is important to note that experimental values for several properties, such as melting and boiling points, are not consistently reported in the public literature, indicating a potential area for further experimental investigation.

| Property | Value | Reference |

| CAS Number | 1700-31-8 | [2][3][4][5] |

| Molecular Formula | C₁₄H₁₃BrO | [2][3][4] |

| Molecular Weight | 277.16 g/mol | [2][3] |

| IUPAC Name | 1-(Benzyloxy)-3-(bromomethyl)benzene | [2][3] |

| Synonyms | 1-(Bromomethyl)-3-phenylmethoxybenzene, 3-Benzyloxybenzyl bromide | [1][2] |

| Purity | Typically ≥95% | [2][3] |

| Appearance | Not specified (often a solid or oil) | |

| Melting Point | No data available | |

| Boiling Point | No data available | [4] |

| Density | No data available | |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water. | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Synthetic Protocol: Wohl-Ziegler Bromination

The synthesis of 1-(benzyloxy)-3-(bromomethyl)benzene is not explicitly detailed in readily available literature. However, a standard and effective method for the selective bromination of a benzylic methyl group is the Wohl-Ziegler reaction. This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent. The following is a detailed, generalized protocol for the synthesis of 1-(benzyloxy)-3-(bromomethyl)benzene from 1-(benzyloxy)-3-methylbenzene.

Reaction:

1-(benzyloxy)-3-methylbenzene → 1-(benzyloxy)-3-(bromomethyl)benzene

Materials:

-

1-(benzyloxy)-3-methylbenzene (1.0 equivalent)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 equivalents)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.05 equivalents)

-

Anhydrous carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(benzyloxy)-3-methylbenzene (1.0 equiv.) in anhydrous carbon tetrachloride or acetonitrile.

-

Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.05 equiv.) and a catalytic amount of AIBN (0.02 equiv.).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄ or 82°C for acetonitrile) under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product. The crude 1-(benzyloxy)-3-(bromomethyl)benzene can be further purified by column chromatography on silica gel using a hexane-ethyl acetate eluent system.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-(benzyloxy)-3-(bromomethyl)benzene via the Wohl-Ziegler bromination.

Caption: Synthetic workflow for 1-(benzyloxy)-3-(bromomethyl)benzene.

Applications in Research and Drug Development

While specific signaling pathways involving 1-(benzyloxy)-3-(bromomethyl)benzene are not documented in the searched literature, its chemical structure suggests its utility as a versatile intermediate in the synthesis of more complex molecules. The benzyloxy group can serve as a protecting group for a phenol, and the bromomethyl group is a reactive handle for introducing the 3-(benzyloxy)benzyl moiety into various molecular scaffolds through nucleophilic substitution reactions. Such functionalities are common in the design and synthesis of potential therapeutic agents.

The broader class of benzene-containing compounds can have complex biological activities, and their derivatives are explored in various therapeutic areas. For instance, the introduction of a benzyloxy pharmacophore has been investigated in the development of monoamine oxidase B inhibitors.[7] However, it is crucial to note that the toxicological properties of any new compound, including derivatives of 1-(benzyloxy)-3-(bromomethyl)benzene, must be thoroughly evaluated. Chronic exposure to benzene itself is known to cause hematotoxicity and neurotoxicity through mechanisms that can involve oxidative stress and impact signaling pathways such as the MAPK pathway.

Further research is required to elucidate the specific biological activities and potential applications of 1-(benzyloxy)-3-(bromomethyl)benzene and its derivatives in drug discovery and development.

References

- 1. 1-(Benzyloxy)-3-(bromomethyl)benzene-India Fine Chemicals [indiafinechemicals.com]

- 2. 1-(benzyloxy)-3-(bromomethyl)benzene, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 3. 1-(Benzyloxy)-3-(bromomethyl) benzene 95.00% | CAS: 1700-31-8 | AChemBlock [achemblock.com]

- 4. 1700-31-8|1-(Benzyloxy)-3-(bromomethyl)benzene|BLD Pharm [bldpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. chembk.com [chembk.com]

- 7. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(Bromomethyl)-3-(phenylmethoxy)benzene

Synonyms: 1-(Benzyloxy)-3-(bromomethyl)benzene, 3-Benzyloxybenzyl bromide CAS Number: 1700-31-8 Molecular Formula: C₁₄H₁₃BrO

This document provides a comprehensive technical overview of 1-(bromomethyl)-3-(phenylmethoxy)benzene, a versatile bifunctional reagent crucial in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide details the compound's physicochemical properties, a standard synthesis protocol, and its applications, with a focus on its role as a key building block for complex molecules.

Physicochemical and Safety Data

1-(Bromomethyl)-3-(phenylmethoxy)benzene is a white to off-white solid at room temperature.[1] Its structure features a reactive bromomethyl group and a stable benzyloxy protecting group, making it a valuable intermediate.[1][2] It is generally soluble in organic solvents like dichloromethane and ethanol and has low solubility in water.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-(bromomethyl)-3-phenylmethoxybenzene | [3] |

| CAS Number | 1700-31-8 | [3][4] |

| Molecular Formula | C₁₄H₁₃BrO | [3][4] |

| Molecular Weight | 277.16 g/mol | [3][4] |

| Appearance | White to off-white solid | [1] |

| Storage | Inert atmosphere, 2-8°C | [5][6] |

| SMILES | BrCC1=CC(OCC2=CC=CC=C2)=CC=C1 | [4] |

| InChI Key | ITJWNXBZSFIJTP-UHFFFAOYSA-N | [1][3] |

Note: Physical properties such as melting point and boiling point are not consistently reported across public sources and should be determined empirically.

Synthesis and Reaction Mechanisms

The primary application of 1-(bromomethyl)-3-(phenylmethoxy)benzene is as an intermediate in multi-step organic syntheses. It is particularly useful for introducing the 3-(benzyloxy)benzyl moiety into a target molecule. The presence of the benzylic bromide allows for facile nucleophilic substitution reactions (both SN1 and SN2 pathways are possible), forming new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds.[1][7] The benzyloxy group often serves as a protecting group for a phenol, which can be deprotected in a later synthetic step if required.[1]

Experimental Protocol: Synthesis via Williamson Ether Synthesis and Bromination

A common route to synthesize the title compound involves two main stages: the protection of a phenolic hydroxyl group followed by bromination of a methyl group. The following is a representative, generalized protocol.

Stage 1: Synthesis of 1-(Benzyloxy)-3-methylbenzene

-

Reaction Setup: To a solution of 3-methylphenol (1.0 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.0-3.0 equivalents).

-

Formation of Phenoxide: Stir the resulting mixture at room temperature for approximately 20-30 minutes.

-

Addition of Benzylating Agent: Add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel chromatography to yield pure 1-(benzyloxy)-3-methylbenzene.

Stage 2: Benzylic Bromination to Yield 1-(Bromomethyl)-3-(phenylmethoxy)benzene

-

Reaction Setup: Dissolve the 1-(benzyloxy)-3-methylbenzene (1.0 equivalent) from Stage 1 in a non-polar solvent, typically carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (a slight excess, ~1.1 equivalents) to the solution.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux. The reaction is often initiated with a household compact fluorescent lamp (CFL) or a standard heat lamp to facilitate radical formation.[8]

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(bromomethyl)-3-(phenylmethoxy)benzene.

Applications in Drug Discovery and Development

1-(Bromomethyl)-3-(phenylmethoxy)benzene is a valuable building block in medicinal chemistry for the synthesis of complex organic molecules with potential therapeutic applications.[2][9] The benzyloxy moiety is a common pharmacophore found in various biologically active compounds, including inhibitors of monoamine oxidase B (MAO-B), which are relevant in the treatment of neurodegenerative diseases.[10]

The compound's utility lies in its ability to act as a linker, connecting different molecular fragments through the reactive benzylic bromide position.[2] This enables the systematic modification of lead compounds in drug discovery campaigns, allowing for the exploration of structure-activity relationships (SAR).

Logical Flow: Utilization in Synthesis

The diagram below illustrates the logical workflow of how 1-(bromomethyl)-3-(phenylmethoxy)benzene is employed as a synthetic intermediate. The key step is the nucleophilic substitution at the benzylic carbon, which allows for the attachment of a wide range of functional groups or complex molecular scaffolds.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(benzyloxy)-3-(bromomethyl)benzene, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 4. 1-(Benzyloxy)-3-(bromomethyl) benzene 95.00% | CAS: 1700-31-8 | AChemBlock [achemblock.com]

- 5. 1700-31-8|1-(Benzyloxy)-3-(bromomethyl)benzene|BLD Pharm [bldpharm.com]

- 6. 1700-31-8|1-(Benzyloxy)-3-(bromomethyl)benzene|BLD Pharm [fr.bldpharm.com]

- 7. Khan Academy [khanacademy.org]

- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 9. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1-(Benzyloxy)-3-(bromomethyl)benzene molecular weight and formula

This guide provides comprehensive information on the chemical and physical properties of 1-(Benzyloxy)-3-(bromomethyl)benzene, a compound of interest to researchers and professionals in the fields of organic synthesis and drug development.

Core Molecular Data

The fundamental molecular characteristics of 1-(Benzyloxy)-3-(bromomethyl)benzene are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value |

| Molecular Formula | C14H13BrO[1][2] |

| Molecular Weight | 277.16 g/mol [1][2] |

| CAS Number | 1700-31-8[1][2] |

| IUPAC Name | 1-(Benzyloxy)-3-(bromomethyl)benzene[1][2] |

Experimental Protocols & Methodologies

Detailed experimental protocols for the synthesis and purification of 1-(Benzyloxy)-3-(bromomethyl)benzene are critical for obtaining high-purity material for research purposes. A general synthetic approach involves the benzylation of 3-hydroxybenzyl alcohol followed by bromination of the benzylic alcohol.

Synthesis of 1-(Benzyloxy)-3-(hydroxymethyl)benzene:

-

To a solution of 3-hydroxybenzyl alcohol in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

-

Slowly add benzyl bromide to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(benzyloxy)-3-(hydroxymethyl)benzene.

Bromination of 1-(Benzyloxy)-3-(hydroxymethyl)benzene:

-

Dissolve 1-(benzyloxy)-3-(hydroxymethyl)benzene in a suitable chlorinated solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a brominating agent, such as phosphorus tribromide or thionyl bromide, to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction with water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(benzyloxy)-3-(bromomethyl)benzene.

Logical Relationship Diagram

The following diagram illustrates the logical flow of the synthesis of 1-(Benzyloxy)-3-(bromomethyl)benzene from its precursors.

Caption: Synthetic pathway of 1-(Benzyloxy)-3-(bromomethyl)benzene.

References

An In-depth Technical Guide to 1-(Benzyloxy)-3-(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1-(Benzyloxy)-3-(bromomethyl)benzene (also known as 3-Benzyloxybenzyl bromide). This compound is a valuable bifunctional reagent and intermediate in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science.

Chemical Structure and Properties

1-(Benzyloxy)-3-(bromomethyl)benzene is an aromatic compound featuring a benzene ring substituted at the 1 and 3 positions with a benzyloxy group (-OCH₂C₆H₅) and a bromomethyl group (-CH₂Br), respectively. The benzyloxy group serves as a stable ether linkage, often used as a protecting group or as a key pharmacophore, while the bromomethyl group provides a reactive site for nucleophilic substitution, making it an excellent alkylating agent.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1700-31-8 | [1] |

| Molecular Formula | C₁₄H₁₃BrO | |

| Molecular Weight | 277.16 g/mol | [1] |

| IUPAC Name | 1-(Benzyloxy)-3-(bromomethyl)benzene | |

| Synonyms | 3-Benzyloxybenzyl bromide, Benzyl 3-(bromomethyl)phenyl ether | [1] |

| SMILES | C1=CC=C(C=C1)COC2=CC(=CC=C2)CBr | |

| Purity | Typically ≥95% | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Data

Table 2: Predicted NMR Spectroscopic Data

| Type | Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | -CH₂Br | ~4.5 | Singlet, deshielded by bromine and aromatic ring.[2] |

| -OCH₂-Ph | ~5.1 | Singlet, characteristic of benzylic ether protons. | |

| Aromatic H | 6.9 - 7.5 | Multiplet, complex pattern from two different phenyl rings. | |

| ¹³C NMR | -CH₂Br | ~33 | Benzylic carbon attached to bromine. |

| -OCH₂-Ph | ~70 | Benzylic ether carbon. | |

| Aromatic C | 115 - 160 | Multiple signals corresponding to aromatic carbons. | |

| C-O (Aromatic) | ~159 | Carbon attached to the benzyloxy group. | |

| C-CH₂Br (Aromatic) | ~139 | Carbon attached to the bromomethyl group. |

Synthesis and Experimental Protocols

The synthesis of 1-(Benzyloxy)-3-(bromomethyl)benzene is most effectively achieved via a two-step process starting from 3-hydroxybenzyl alcohol. The first step involves the protection of the phenolic hydroxyl group via Williamson ether synthesis, followed by the conversion of the benzylic alcohol to the corresponding bromide.

Experimental Protocol: Step 1 - Synthesis of 3-(Benzyloxy)benzyl alcohol

This procedure is based on the Williamson ether synthesis for the preparation of benzyl ethers.[3][4]

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzyl alcohol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.5 eq.), and a suitable solvent such as acetone or DMF.

-

Reaction Initiation: Stir the suspension at room temperature for 30 minutes.

-

Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure 3-(benzyloxy)benzyl alcohol.[5]

Experimental Protocol: Step 2 - Synthesis of 1-(Benzyloxy)-3-(bromomethyl)benzene

This procedure uses an Appel reaction to convert the benzylic alcohol to the bromide, a method noted for its mild conditions. A similar procedure has been used to synthesize the analog 1,3-Dibenzyloxy-5-(bromomethyl)benzene.[6]

-

Reagent Setup: Dissolve 3-(benzyloxy)benzyl alcohol (1.0 eq.) and carbon tetrabromide (CBr₄, 1.25 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: Cool the solution in an ice bath to 0°C.

-

Addition of Phosphine: Add triphenylphosphine (PPh₃, 1.25 eq.) portion-wise to the stirred solution. The reaction is often exothermic.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction for the consumption of the starting alcohol by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford the final product, 1-(benzyloxy)-3-(bromomethyl)benzene.[6]

Applications in Drug Development

1-(Benzyloxy)-3-(bromomethyl)benzene is a valuable building block for the synthesis of complex organic molecules.[5] Its utility is particularly pronounced in medicinal chemistry, where the benzyloxy moiety is a recognized pharmacophore in various classes of bioactive compounds.

Intermediate for Monoamine Oxidase (MAO) Inhibitors

The benzyloxy group is a key structural feature in a number of potent and selective Monoamine Oxidase B (MAO-B) inhibitors.[7][8] MAO-B inhibitors are critical therapeutic agents for neurodegenerative conditions such as Parkinson's disease.[9] The compound 1-(Benzyloxy)-3-(bromomethyl)benzene serves as an ideal starting material to introduce the "3-benzyloxy-phenyl" scaffold into target molecules. Its reactive bromomethyl handle allows for facile coupling with various nucleophilic cores (e.g., amines, phenols, thiols) to generate libraries of potential drug candidates.[10]

The meta-position of the benzyloxy group relative to the point of attachment has been shown to be crucial for potent MAO-B inhibition, allowing for favorable hydrophobic interactions within the enzyme's active site.[8] By using 1-(benzyloxy)-3-(bromomethyl)benzene, medicinal chemists can efficiently synthesize molecules that incorporate this optimal structural motif.

Safety Information

1-(Benzyloxy)-3-(bromomethyl)benzene is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

References

- 1. 1-(Benzyloxy)-3-(bromomethyl)benzene | 1700-31-8 [sigmaaldrich.cn]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1,3-Dibenzyloxy-5-(bromomethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Exploration of a new class of monoamine oxidase B inhibitors by assembling benzyloxy pharmacophore on halogenated chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 1-(Benzyloxy)-3-(bromomethyl)benzene

An In-depth Technical Guide to 1-(Benzyloxy)-3-(bromomethyl)benzene

For the attention of: Researchers, scientists, and drug development professionals

December 29, 2025

Abstract

Compound Identification

-

IUPAC Name: 1-(Benzyloxy)-3-(bromomethyl)benzene

-

Synonyms: Benzyl 3-(bromomethyl)phenyl ether

-

CAS Number: 1700-31-8

-

Molecular Formula: C₁₄H₁₃BrO

-

Molecular Weight: 277.16 g/mol

-

Chemical Structure:

Predicted Spectroscopic Data

While specific experimental spectra for 1-(benzyloxy)-3-(bromomethyl)benzene have not been located, the expected spectroscopic features can be predicted based on the analysis of structurally related compounds. The following tables summarize these predicted data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂Br | 4.4 - 4.6 | Singlet | - |

| -OCH₂- | 5.0 - 5.2 | Singlet | - |

| Aromatic H (C₆H₅) | 7.2 - 7.5 | Multiplet | - |

| Aromatic H (disubstituted ring) | 6.8 - 7.3 | Multiplet | - |

Note: The chemical shift of benzylic bromomethyl protons is typically observed in the range of δ 3.4–4.7 ppm. The deshielding effect of the aromatic ring and the electron-withdrawing nature of the bromine atom contribute to this downfield shift.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | 32 - 35 |

| -OCH₂- | 69 - 71 |

| Aromatic C (C₆H₅) | 127 - 137 |

| Aromatic C (disubstituted ring) | 115 - 160 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (ether) | 1000 - 1300 | Strong |

| C-Br | 500 - 600 | Medium to Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Predicted m/z | Comments |

| [M]⁺ | 276/278 | Molecular ion peak with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1) |

| [M-Br]⁺ | 197 | Loss of bromine radical |

| [C₇H₇O]⁺ | 107 | Fragment corresponding to the benzyloxy group |

| [C₇H₆Br]⁺ | 170/172 | Fragment corresponding to the bromomethylphenyl group |

| [C₇H₇]⁺ | 91 | Tropylium ion, characteristic of benzyl groups |

Proposed Synthetic Route and Experimental Protocol

A specific, detailed experimental protocol for the synthesis of 1-(benzyloxy)-3-(bromomethyl)benzene is not available. However, a plausible and commonly employed method would be the radical bromination of the corresponding methyl-substituted precursor, 3-(benzyloxy)toluene. This reaction, often referred to as the Wohl-Ziegler bromination, selectively targets the benzylic protons.

General Synthetic Scheme

Proposed synthesis of 1-(benzyloxy)-3-(bromomethyl)benzene.

Generalized Experimental Protocol

Materials:

-

3-(Benzyloxy)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(benzyloxy)toluene (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To the solution, add N-bromosuccinimide (1.05 - 1.1 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.02 equivalents).

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filtration: Filter the reaction mixture to remove the succinimide. Wash the filter cake with a small amount of cold carbon tetrachloride.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 1-(benzyloxy)-3-(bromomethyl)benzene.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to characterization for obtaining and verifying the structure of 1-(benzyloxy)-3-(bromomethyl)benzene.

Experimental workflow for synthesis and characterization.

Conclusion

While 1-(benzyloxy)-3-(bromomethyl)benzene is a commercially available compound, there is a notable absence of detailed, publicly accessible spectroscopic and synthetic data in the scientific literature. This guide provides predicted spectroscopic values based on chemical principles and data from analogous structures, along with a generalized, robust synthetic protocol for its preparation via radical bromination. It is recommended that any synthesis of this compound be accompanied by thorough characterization using modern analytical techniques to confirm its identity and purity. The information presented herein should serve as a valuable starting point for researchers and professionals in the fields of organic synthesis and drug development who wish to work with this versatile building block.

An In-Depth Technical Guide to the Key Reactive Sites of 1-(Benzyloxy)-3-(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-3-(bromomethyl)benzene is a versatile bifunctional reagent utilized in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive benzylic bromide and a stable benzyloxy protecting group, allows for a variety of selective chemical transformations. This guide provides a comprehensive overview of the key reactive sites of 1-(benzyloxy)-3-(bromomethyl)benzene, detailing its synthesis, nucleophilic substitution reactions, organometallic applications, and electrophilic aromatic substitution, alongside the cleavage of the benzyloxy ether. This document is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and logical workflows to aid in the strategic application of this valuable synthetic intermediate.

Introduction

1-(Benzyloxy)-3-(bromomethyl)benzene, with the chemical formula C₁₄H₁₃BrO and a molecular weight of 277.16 g/mol , is an aromatic compound characterized by two primary sites of reactivity: the highly labile bromomethyl group at the benzylic position and the aromatic benzene ring, which can undergo electrophilic substitution.[1] The benzyloxy group typically serves as a protecting group for a phenolic hydroxyl, which can be removed in a later synthetic step. The differential reactivity of these sites allows for sequential and controlled modifications, making it a valuable building block in the synthesis of complex molecules.

Synthesis of 1-(Benzyloxy)-3-(bromomethyl)benzene

The most common synthetic route to 1-(benzyloxy)-3-(bromomethyl)benzene involves the free-radical bromination of the corresponding methyl-substituted precursor, 1-(benzyloxy)-3-methylbenzene. This reaction selectively targets the benzylic C-H bonds due to the stability of the resulting benzylic radical.

Experimental Protocol: Radical Bromination

Reaction: Synthesis of 1-(Benzyloxy)-3-(bromomethyl)benzene

Reagents:

-

1-(Benzyloxy)-3-methylbenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(benzyloxy)-3-methylbenzene (1.0 eq.) in the chosen solvent.

-

Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (e.g., 0.02 eq.) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the solid succinimide byproduct and wash it with a small amount of the solvent.

-

Wash the filtrate with water and a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

A similar bromination of (3,5-bis-benzyloxy-phenyl)-methanol using CBr₄ and triphenylphosphine in THF at room temperature for 15 minutes yielded 1,3-bis-benzyloxy-5-bromomethyl-benzene in 65% yield, highlighting an alternative method for benzylic bromination.[2]

Reactivity of the Bromomethyl Group

The primary reactive site of 1-(benzyloxy)-3-(bromomethyl)benzene is the benzylic bromide. The C-Br bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, although an Sₙ1 pathway can be favored under certain conditions due to the resonance stabilization of the resulting benzylic carbocation.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Amines and azide ions are effective nucleophiles for the formation of benzylic amines and azides, respectively. Benzylic azides are valuable intermediates for the synthesis of amines via reduction or for the construction of triazoles through "click" chemistry.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |

| Azide | Sodium Azide (NaN₃) | DMSO | Room Temperature, overnight | 1-(Azidomethyl)-3-(benzyloxy)benzene | ~73 (analogous)[3] |

| Amine | Benzylamine | Acetonitrile | K₂CO₃, 80 °C | N-(3-(Benzyloxy)benzyl)benzylamine | ~81 (analogous)[4] |

Reagents:

-

1-(Benzyloxy)-3-(bromomethyl)benzene

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Dissolve 1-(benzyloxy)-3-(bromomethyl)benzene (1.0 eq.) in DMSO.

-

Add sodium azide (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature overnight.[3]

-

Slowly add water to the reaction mixture (note: exothermic).

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[3]

Phenoxides and alkoxides react with 1-(benzyloxy)-3-(bromomethyl)benzene to form ethers. This is a widely used method for constructing aryl and alkyl benzyl ethers.

Table 2: Representative Williamson Ether Synthesis Reactions

| Nucleophile | Reagent | Base | Solvent | Conditions | Product | Yield (%) |

| Phenol | 4-Hydroxybenzaldehyde | K₂CO₃ | - | 60 °C | 4-((3-(Benzyloxy)benzyl)oxy)benzaldehyde | ~82 (analogous)[5] |

| Phenol | 3-Bromophenol | - | - | - | 1-Benzyloxy-3-((3-bromobenzyl)oxy)benzene | 97[6] |

Reagents:

-

1-(Benzyloxy)-3-(bromomethyl)benzene

-

A substituted phenol (e.g., 4-hydroxybenzaldehyde)

-

Potassium carbonate (K₂CO₃)

-

Acetone or DMF

Procedure:

-

To a solution of the phenol (1.0 eq.) in the chosen solvent, add potassium carbonate (2.0-3.0 eq.).

-

Stir the mixture for a short period to form the phenoxide.

-

Add 1-(benzyloxy)-3-(bromomethyl)benzene (1.1-1.2 eq.) to the reaction mixture.

-

Heat the mixture to reflux and monitor by TLC.

-

After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography.[7]

Grignard Reagent Formation

The benzylic bromide is sufficiently reactive to form a Grignard reagent upon treatment with magnesium metal in an anhydrous ether solvent. The resulting organomagnesium compound is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.

Reagents:

-

1-(Benzyloxy)-3-(bromomethyl)benzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

An aldehyde (e.g., benzaldehyde)

-

Aqueous solution of a weak acid (e.g., NH₄Cl)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq.).

-

Add a small amount of a solution of 1-(benzyloxy)-3-(bromomethyl)benzene (1.0 eq.) in anhydrous ether to initiate the reaction (a crystal of iodine can be added as an activator).

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining solution of the bromide dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution to 0 °C.

-

Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous ether.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by column chromatography.

-

Caption: Workflow for the formation of a Grignard reagent and its subsequent reaction with an aldehyde.

Suzuki-Miyaura Coupling

The benzylic bromide can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form diarylmethane derivatives. This reaction is a powerful tool for constructing C(sp³)-C(sp²) bonds.

Table 3: Representative Suzuki-Miyaura Coupling of Benzylic Halides

| Benzylic Halide | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Conditions | Yield (%) |

| Benzyl Bromide | Phenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | - | Cs₂CO₃ | THF/H₂O (10:1) | 77 °C, 23 h | High (analogous)[8] |

| Isoxazole derivative | 3-Methoxybenzeneboronic acid | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | Microwave | 50[9] |

Reagents:

-

1-(Benzyloxy)-3-(bromomethyl)benzene

-

An arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)

-

Phosphine ligand (e.g., JohnPhos, if required)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DMF, THF/H₂O)

Procedure:

-

In a reaction vessel, combine 1-(benzyloxy)-3-(bromomethyl)benzene (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and the ligand (if necessary).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent.

-

Heat the reaction mixture with stirring (e.g., 80-100 °C or under microwave irradiation) until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[8][9]

Reactivity of the Aromatic Ring

The benzene ring of 1-(benzyloxy)-3-(bromomethyl)benzene is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is governed by the directing effects of the two substituents: the benzyloxy group and the bromomethyl group.

-

Benzyloxy Group (-OCH₂Ph): This is an ortho, para-directing and activating group due to the electron-donating resonance effect of the oxygen lone pairs.

-

Bromomethyl Group (-CH₂Br): This is a deactivating group due to the electron-withdrawing inductive effect of the bromine atom. It is generally considered to be an ortho, para-director, though its deactivating nature will slow down the reaction.

The powerful activating and ortho, para-directing effect of the benzyloxy group is expected to dominate the regioselectivity of EAS reactions.[10]

Caption: Directing effects of substituents on electrophilic aromatic substitution.

Experimental Protocol: Friedel-Crafts Acylation (Predicted)

Reagents:

-

1-(Benzyloxy)-3-(bromomethyl)benzene

-

An acyl chloride (e.g., acetyl chloride)

-

A Lewis acid catalyst (e.g., AlCl₃)

-

Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 1-(benzyloxy)-3-(bromomethyl)benzene in the anhydrous solvent and cool to 0 °C.

-

Add the Lewis acid catalyst (e.g., 1.1 eq.).

-

Slowly add the acyl chloride (1.0 eq.).

-

Stir the reaction at 0 °C to room temperature and monitor by TLC.

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry, and concentrate.

-

Purify the product mixture by column chromatography to separate the regioisomers. The major products are expected to be the 2- and 4-acylated derivatives, with the 4-isomer potentially favored due to reduced steric hindrance.

Cleavage of the Benzyloxy Protecting Group

The benzyloxy group can be cleaved to reveal the corresponding phenol. This deprotection is typically achieved by catalytic hydrogenolysis.

Experimental Protocol: Deprotection via Hydrogenolysis

Reagents:

-

1-(Benzyloxy)-3-(bromomethyl)benzene derivative

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Hydrogen gas (H₂)

-

Solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

Dissolve the 1-(benzyloxy)-3-(bromomethyl)benzene derivative in the chosen solvent in a hydrogenation vessel.

-

Add the Pd/C catalyst.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Conclusion

1-(Benzyloxy)-3-(bromomethyl)benzene is a highly valuable synthetic intermediate due to its distinct and selectively addressable reactive sites. The benzylic bromide provides a handle for a wide array of nucleophilic substitutions and organometallic reactions, while the benzyloxy-substituted aromatic ring can undergo predictable electrophilic aromatic substitution. The benzyloxy group also serves as a robust protecting group that can be removed under standard conditions. This guide has provided an in-depth overview of these key reactive sites, complete with experimental protocols and quantitative data from analogous systems, to facilitate its effective use in the design and execution of complex synthetic strategies in research and development.

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility of 1-(Benzyloxy)-3-(bromomethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of 1-(benzyloxy)-3-(bromomethyl)benzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its predicted solubility profile based on its chemical structure, and provides a robust framework of experimental protocols for determining its solubility in various organic solvents.

Physicochemical Properties of 1-(Benzyloxy)-3-(bromomethyl)benzene

Understanding the molecular structure and physicochemical properties of 1-(benzyloxy)-3-(bromomethyl)benzene is essential for predicting its solubility.

| Property | Value |

| CAS Number | 1700-31-8[1][2] |

| Molecular Formula | C14H13BrO[2][3] |

| Molecular Weight | 277.16 g/mol [2][3] |

| IUPAC Name | 1-(benzyloxy)-3-(bromomethyl)benzene[2] |

| SMILES | BrCC1=CC(OCC2=CC=CC=C2)=CC=C1[2] |

| Predicted LogP | 4.16590 - 4.3[3][4] |

The structure consists of a benzene ring substituted with a benzyloxy group and a bromomethyl group. The large non-polar surface area contributed by the two benzene rings suggests a preference for non-polar or weakly polar solvents. The ether linkage and the bromomethyl group introduce some polarity, which may allow for some solubility in moderately polar solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," 1-(benzyloxy)-3-(bromomethyl)benzene, as a relatively non-polar molecule, is anticipated to exhibit higher solubility in non-polar and moderately polar organic solvents. Its solubility is expected to be low in highly polar solvents. Aryl halides, a class of compounds to which 1-(benzyloxy)-3-(bromomethyl)benzene belongs, are generally soluble in a range of organic solvents.[5][6]

Expected Solubility Trend:

-

High Solubility: Non-polar solvents such as toluene, hexane, and diethyl ether.

-

Moderate Solubility: Moderately polar aprotic solvents like dichloromethane and ethyl acetate.

-

Low to Negligible Solubility: Highly polar protic solvents such as water, methanol, and ethanol.

Quantitative Solubility Data

| Solvent Class | Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility ( g/100 mL) at 25°C | Observations |

| Non-Polar Solvents | Hexane | 86.18 | 0.655 | 0.1 | Data not available | |

| Toluene | 92.14 | 0.867 | 2.4 | Data not available | ||

| Diethyl Ether | 74.12 | 0.713 | 2.8 | Data not available | ||

| Moderately Polar Aprotic Solvents | Dichloromethane | 84.93 | 1.33 | 3.1 | Data not available | |

| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data not available | ||

| Acetone | 58.08 | 0.791 | 5.1 | Data not available | ||

| Polar Aprotic Solvents | Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 | Data not available | ||

| Polar Protic Solvents | Methanol | 32.04 | 0.792 | 5.1 | Data not available | |

| Ethanol | 46.07 | 0.789 | 4.3 | Data not available | ||

| Water | 18.02 | 1.00 | 10.2 | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of 1-(benzyloxy)-3-(bromomethyl)benzene.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Procedure:

-

Add approximately 25 mg of 1-(benzyloxy)-3-(bromomethyl)benzene to a small test tube.[5]

-

Add 0.75 mL of the selected solvent in small portions.[5]

-

After each addition, shake the test tube vigorously to mix the contents.[5][7]

-

Observe and record whether the solid dissolves completely.

-

Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[8]

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of 1-(benzyloxy)-3-(bromomethyl)benzene to a known volume of the chosen organic solvent in a sealed vial or flask.[8]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a mechanical shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Allow the mixture to stand undisturbed at the constant temperature until the undissolved solid has settled. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved 1-(benzyloxy)-3-(bromomethyl)benzene in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy after appropriate dilution.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of 1-(benzyloxy)-3-(bromomethyl)benzene.

Caption: Workflow for solubility determination of 1-(benzyloxy)-3-(bromomethyl)benzene.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 1-(Benzyloxy)-3-(bromomethyl) benzene 95.00% | CAS: 1700-31-8 | AChemBlock [achemblock.com]

- 3. 1-(benzyloxy)-3-(bromomethyl)benzene, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 4. 1-((BENZYLOXY)METHYL)-3-BROMOBENZENE | CAS#:3395-75-3 | Chemsrc [chemsrc.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. t.soka.ac.jp [t.soka.ac.jp]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

Navigating the Stability and Storage of 1-(Benzyloxy)-3-(bromomethyl)benzene: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 1-(Benzyloxy)-3-(bromomethyl)benzene, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this critical compound.

Introduction

1-(Benzyloxy)-3-(bromomethyl)benzene (CAS No. 1700-31-8) is a substituted aromatic hydrocarbon containing a reactive benzylic bromide functional group. The presence of both a benzyloxy group and a bromomethyl group on the benzene ring influences its reactivity and stability. Understanding the factors that contribute to its degradation is paramount for its effective use in synthesis and for ensuring the quality and safety of resulting pharmaceutical products. This guide outlines the known stability profile of this compound and provides recommendations for its proper storage and handling.

Stability Profile

The stability of 1-(Benzyloxy)-3-(bromomethyl)benzene is primarily influenced by its susceptibility to hydrolysis, thermal decomposition, photolytic degradation, and oxidation. As a benzylic bromide, it shares stability characteristics with similar compounds, but the electronic effects of the benzyloxy substituent play a significant role.

Hydrolytic Stability

Benzylic bromides are known to undergo hydrolysis to form the corresponding benzyl alcohol and hydrobromic acid. The rate of this reaction is influenced by the polarity of the solvent and the presence of nucleophiles. For unsubstituted benzyl bromide, the half-life for chemical hydrolysis at 25°C has been estimated to be 79 minutes[1]. The benzyloxy group at the meta position in 1-(Benzyloxy)-3-(bromomethyl)benzene is an electron-donating group, which is expected to stabilize the benzylic carbocation intermediate that can form during hydrolysis, thus potentially increasing the rate of solvolysis reactions.

Degradation under acidic or basic conditions is anticipated. In acidic media, the ether linkage of the benzyloxy group may also be susceptible to cleavage, although this typically requires harsh conditions. Under basic conditions, the primary degradation pathway is expected to be the hydrolysis of the bromomethyl group.

Thermal Stability

Photolytic Stability

Exposure to light, particularly ultraviolet (UV) radiation, can induce the homolytic cleavage of the carbon-bromine bond in benzylic bromides, leading to the formation of radical intermediates. These radicals can then participate in a variety of subsequent reactions, leading to degradation of the compound. While benzyl bromide itself exhibits absorption of UV light at wavelengths greater than 290 nm at higher concentrations, suggesting susceptibility to direct photolysis, specific photostability data for 1-(Benzyloxy)-3-(bromomethyl)benzene is not available[1]. To mitigate photolytic degradation, the compound should be protected from light.

Oxidative Stability

The benzylic position of 1-(Benzyloxy)-3-(bromomethyl)benzene is susceptible to oxidation. Strong oxidizing agents can convert the bromomethyl group to a carboxylic acid. Contact with atmospheric oxygen over prolonged periods, especially in the presence of light or metal catalysts, could potentially lead to oxidative degradation.

Recommended Storage and Handling

To maintain the purity and integrity of 1-(Benzyloxy)-3-(bromomethyl)benzene, the following storage and handling guidelines are recommended:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage to minimize thermal decomposition.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation and reaction with atmospheric moisture.

-

Light: Protect from light by storing in amber or opaque containers.

-

Containers: Use tightly sealed containers made of inert materials, such as glass[2]. Ensure the container and closure system are robust to prevent leakage and handle potential pressure build-up. For injectable products, the choice of container and closure is critical to prevent leaching and maintain sterility[3].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.

Summary of Stability and Storage Conditions

| Parameter | Stability Profile | Recommended Storage and Handling Conditions |

| Hydrolysis | Susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. The electron-donating benzyloxy group may increase the rate. | Store in a dry environment. Avoid contact with water and aqueous solutions. Use tightly sealed containers. |

| Thermal Stability | Potentially unstable at elevated temperatures. Gradual decomposition can occur, leading to pressure build-up in sealed containers[2]. | Store in a cool place. Avoid exposure to heat. For long-term storage, refrigeration is recommended. |

| Photostability | Likely sensitive to light, particularly UV radiation, which can initiate radical degradation pathways. | Store in light-resistant (amber or opaque) containers. |

| Oxidative Stability | The benzylic position is susceptible to oxidation. | Store under an inert atmosphere (e.g., nitrogen, argon). Avoid contact with oxidizing agents. |

| General Handling | 1-(Benzyloxy)-3-(bromomethyl)benzene is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. | Use in a fume hood. Wear gloves, safety glasses, and a lab coat. |

| Container & Closure | Use inert containers (e.g., glass) with a secure closure system to prevent contamination and degradation[2][4]. | Tightly sealed amber glass bottles are recommended. For solutions, ensure compatibility of the container and closure system with the solvent. |

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of the stability of 1-(Benzyloxy)-3-(bromomethyl)benzene, a forced degradation study is recommended. The following is a general protocol that can be adapted for this purpose.

Objective

To identify potential degradation products and degradation pathways of 1-(Benzyloxy)-3-(bromomethyl)benzene under various stress conditions and to develop a stability-indicating analytical method.

Materials and Methods

-

Test Substance: 1-(Benzyloxy)-3-(bromomethyl)benzene

-

Reagents: Hydrochloric acid (0.1 M and 1 M), Sodium hydroxide (0.1 M and 1 M), Hydrogen peroxide (3% and 30%), HPLC-grade solvents (e.g., acetonitrile, methanol, water).

-

Instrumentation: HPLC with a UV detector or a mass spectrometer (MS), pH meter, calibrated oven, photostability chamber.

Experimental Workflow

Caption: Experimental workflow for forced degradation studies.

Detailed Methodologies

-

Preparation of Stock Solution: Prepare a stock solution of 1-(Benzyloxy)-3-(bromomethyl)benzene in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at 60 °C.

-

Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, and 24 hours).

-

Neutralize the samples with 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the solution at 60 °C.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature.

-

Withdraw samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Place the solid compound in a controlled temperature oven at 80 °C.

-

At specified time points, dissolve a weighed amount of the solid in the initial solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products. A gradient elution with a C18 column and a mobile phase consisting of acetonitrile and water or a buffer is a common starting point. Detection can be performed using a UV detector at an appropriate wavelength or a mass spectrometer for identification of degradation products.

-

Logical Relationship of Stability Factors

The stability of 1-(Benzyloxy)-3-(bromomethyl)benzene is a multifactorial issue where environmental conditions directly impact the chemical integrity of the molecule.

References

The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone in the art of organic synthesis, particularly in the intricate field of peptide chemistry. Introduced in 1932 by Max Bergmann and Leonidas Zervas, its development revolutionized the stepwise assembly of amino acids, paving the way for the synthesis of complex peptides and other multifaceted molecules.[1][2] Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group's unique characteristics—its robust stability and distinct deprotection pathways—ensure its continuing relevance in modern synthetic strategies and drug development.[1] This technical guide provides a comprehensive overview of the Cbz protecting group, from its fundamental principles to detailed experimental protocols and comparative data.

Core Principles

The primary function of the Cbz group is to temporarily mask the nucleophilic nature of primary and secondary amines by converting them into significantly less reactive carbamates.[1][3] This strategy is crucial in multi-step syntheses to prevent unwanted side reactions.[1] While predominantly used for amines, the Cbz group can also serve to protect other nucleophilic functional groups such as alcohols and thiols.[1][4]

A key advantage of the Cbz group is its remarkable stability across a wide array of chemical conditions, including basic and mildly acidic media.[1][5] This stability allows for a broad synthetic window for modifying other parts of the molecule. Crucially, the Cbz group can be selectively removed under specific and mild conditions, offering a level of control that is essential in complex syntheses.[1][2]

Orthogonality in Synthesis

In the context of multi-step synthesis, "orthogonality" refers to the use of multiple, distinct protecting groups that can be removed under different conditions without affecting each other.[5][6] The Cbz group is a key player in orthogonal protection strategies. It is stable to the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the basic conditions used to remove 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[4][5] This orthogonality is fundamental to modern peptide synthesis, enabling the selective deprotection and manipulation of different functional groups within the same molecule.[5][7]

Introduction of the Cbz Protecting Group

The most common method for introducing the Cbz group is through the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[5][8] The base is necessary to neutralize the hydrochloric acid generated during the reaction.[4][8]

Reaction Mechanism: Cbz Protection of an Amine

The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the loss of a chloride ion and deprotonation to yield the Cbz-protected amine (a carbamate).[8]

Experimental Protocols: Introduction of the Cbz Group

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[5]

-

Dissolution : Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.

-

Addition of Cbz-Cl : While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

-

Reaction : Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up : Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extraction : Extract the product with a suitable organic solvent such as ethyl acetate.

-

Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Cbz Protection of an Amine in a Non-Aqueous System[4]

-

Dissolution : Dissolve the amine (1.0 equivalent) and a tertiary amine base such as triethylamine or pyridine (1.1-1.5 equivalents) in a suitable solvent like dichloromethane (CH₂Cl₂) at 0 °C.

-

Addition of Cbz-Cl : Add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution.

-

Reaction : Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up : Wash the reaction mixture with water, dilute acid (e.g., 1 M HCl), and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by silica gel column chromatography if necessary.

Quantitative Data: Cbz Protection

The efficiency of Cbz protection is generally high across a variety of substrates.

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [5] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [5] |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [5] |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [5] |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | [5] |

| General Amines | Cbz-Cl, PEG-400, rt | High | [9] |

| General Amines | Cbz-Cl, H₂O, rt | High | [10] |

Cleavage of the Cbz Protecting Group

The removal of the Cbz group is a critical step and can be accomplished through several methods, with catalytic hydrogenolysis being the most common.

Catalytic Hydrogenolysis

This is the most widely used and mildest method for Cbz deprotection.[11] It involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[8][12] The reaction cleaves the benzylic C-O bond, releasing an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[8] An alternative to using flammable hydrogen gas is transfer hydrogenolysis, which employs a hydrogen donor like ammonium formate or formic acid.[12]

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis[5]

-

Setup : In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition : Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

-

Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

-

Reaction : Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC.

-

Filtration : Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution : The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration : Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Acid-Catalyzed Cleavage

The Cbz group can also be cleaved under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).[8][13] This method is harsher than hydrogenolysis but is useful when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[13] The mechanism involves protonation of the carbamate followed by nucleophilic attack.[4][8]

Experimental Protocol: Cbz Deprotection using HBr in Acetic Acid[13]

-

Dissolution : Dissolve the Cbz-protected compound in a 33% solution of HBr in glacial acetic acid in a clean, dry round-bottom flask.

-

Reaction : Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

-

Precipitation : Once the reaction is complete, precipitate the deprotected amine salt by adding an excess of cold, anhydrous diethyl ether.

-

Isolation : Collect the precipitate by filtration or centrifugation.

-

Washing : Wash the precipitate thoroughly with cold diethyl ether to remove acetic acid and excess HBr.

-

Drying : Dry the product under vacuum to yield the amine hydrobromide salt.

Quantitative Data: Cbz Deprotection

The choice of deprotection method can be guided by the substrate and desired reaction conditions.

| Cbz-Protected Substrate | Deprotection Method and Conditions | Typical Yield (%) | Reference |

| Cbz-Ala-Ala-Ala-Ala-OH | 33% HBr in Acetic Acid, rt, 1-2 h | > 90 | [13] |

| Cbz-Ala-Ala-Ala-Ala-OH | Trifluoroacetic Acid (TFA), rt, 1-4 h | > 90 | [13] |

| N-Benzyl-N-Cbz-glycine | H₂, 10% Pd/C, Methanol, rt | High | [11] |

| Cbz-Spermidine | H₂, Pd/C | High | [14] |

Logical Workflow for Synthesis Involving Cbz Protection

The following diagram illustrates a typical workflow for the use of a Cbz protecting group in a synthetic sequence.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. people.uniurb.it [people.uniurb.it]

- 7. Protective Groups [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]